ソバプレビル

説明

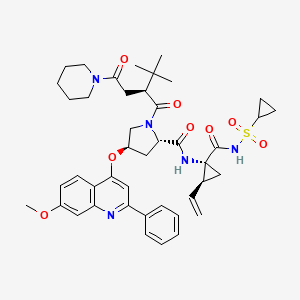

ソバプレビルは、アチリオン・ファーマシューティカルズによって開発中のNS3/4Aプロテアーゼ阻害剤です 。この化合物は臨床試験で有望な結果を示し、2012年に米国食品医薬品局から迅速承認の対象となりました 。

2. 製法

ソバプレビル合成には、中間体の形成と最終生成物を含む、複数のステップが含まれます。合成経路は通常、以下のステップを含みます。

シクロプロピルスルホニルカルバモイル中間体の形成: このステップは、制御された条件下でシクロプロピルアミンとスルホニルクロリドを反応させることにより行われます。

ビニルシクロプロピル中間体: シクロプロピルスルホニルカルバモイル中間体は次にビニルシクロプロパンと反応してビニルシクロプロピル中間体を形成します。

キノリン誘導体とのカップリング: ビニルシクロプロピル中間体はキノリン誘導体とカップリングして最終生成物であるソバプレビルを形成します.

ソバプレビルの工業生産方法は、これらの合成経路を最適化して、高収率と高純度を実現します。 このプロセスには、規制基準を満たすための厳格な品質管理が含まれています 。

科学的研究の応用

Efficacy in Clinical Trials

Sovaprevir has undergone multiple phases of clinical trials to assess its efficacy against HCV. Notably, a Phase 2 study reported sustained virologic response (SVR) rates ranging from 85% to 100% among treatment-naive patients with genotype 1 HCV after a 12-week regimen followed by additional treatment with pegylated interferon and ribavirin . The following table summarizes key findings from these trials:

| Study Phase | Treatment Duration | SVR Rate (%) | Patient Genotype | Notes |

|---|---|---|---|---|

| Phase 2 | 12 weeks | 85-100 | Genotype 1 | Combination with pegylated interferon and ribavirin |

| Phase 2a | 12 weeks | 90 | Genotype 1a | Early rapid virologic response observed |

| Phase 2 | Ongoing | Data pending | Mixed | Combination studies with ACH-3102 planned |

Safety Profile

Sovaprevir has demonstrated a favorable safety profile across various dose groups. Adverse events reported were primarily mild to moderate and transient, aligning with the common side effects associated with pegylated interferon and ribavirin treatments .

Potential Applications Beyond Hepatitis C

Recent studies have investigated the potential of Sovaprevir as an antiviral agent against other viral infections, particularly in light of emerging viral threats such as SARS-CoV-2. Research indicates that protease inhibitors like Sovaprevir may exhibit binding affinity to the main protease of SARS-CoV-2, suggesting possible therapeutic applications in treating COVID-19 .

Insights from Research

- Binding Affinity : Studies have shown that Sovaprevir can effectively bind to viral proteases, which are crucial for viral replication and maturation .

- Drug Repurposing : Given the urgent need for effective COVID-19 treatments, there is ongoing interest in repurposing existing antiviral drugs like Sovaprevir. This approach could expedite the availability of therapeutic options during pandemics .

Case Study: Efficacy Against Resistant HCV Variants

A notable case study highlighted Sovaprevir's effectiveness against resistant variants of HCV. Patients who previously exhibited resistance to other treatments showed significant viral load reductions when treated with Sovaprevir, indicating its potential as a second-line therapy for difficult-to-treat HCV cases .

Current Research Initiatives

Ongoing research is focused on:

- Combination Therapies : Investigating the synergistic effects of Sovaprevir when combined with other antiviral agents to enhance efficacy against HCV and potentially other viruses.

- Long-term Outcomes : Monitoring long-term virologic responses and safety profiles in patients treated with Sovaprevir over extended periods.

作用機序

ソバプレビルは、C型肝炎ウイルスの複製に不可欠な酵素であるNS3/4Aプロテアーゼを阻害することで作用します。ソバプレビルはプロテアーゼの活性部位に結合することにより、ウイルスポリタンパク質の切断を阻害し、ウイルス複製を抑制します。 この機序は、C型肝炎ウイルスのライフサイクルに関与する分子経路を標的にするため、ソバプレビルは強力な抗ウイルス薬となります 。

6. 類似の化合物との比較

ソバプレビルは、NS3/4Aプロテアーゼ阻害剤として知られる薬物のクラスに属しています。このクラスの類似の化合物には以下が含まれます。

- テラプレビル

- ボセプレビル

- シメプレビル

- パリタプレビル

- グラゾプレビル

これらの化合物と比較して、ソバプレビルは、NS3/4Aプロテアーゼに対する結合親和性と特異性に関して独自の特性を示しています。 迅速承認の対象となっていることや、有望な臨床試験結果から、ソバプレビルは有望な抗ウイルス薬としての可能性があることが示されています .

生化学分析

Biochemical Properties

Sovaprevir plays a crucial role in inhibiting the NS3/4A protease, an enzyme necessary for the cleavage of the HCV polyprotein into functional viral proteins. By binding to the active site of the NS3/4A protease, Sovaprevir prevents the proteolytic processing of the viral polyprotein, thereby inhibiting viral replication . The compound interacts with the serine protease domain of the NS3 protein and the NS4A cofactor, forming a stable complex that blocks the enzyme’s activity .

Cellular Effects

Sovaprevir exerts significant effects on hepatocytes, the primary target cells of HCV. By inhibiting the NS3/4A protease, Sovaprevir disrupts the viral life cycle, leading to a reduction in viral load within infected cells . This inhibition also affects cellular processes such as gene expression and cell signaling pathways, as the viral protease is involved in modulating host cell functions to favor viral replication . Consequently, Sovaprevir can restore normal cellular metabolism and immune responses in infected hepatocytes .

Molecular Mechanism

At the molecular level, Sovaprevir binds to the active site of the NS3/4A protease, forming a covalent bond with the serine residue in the enzyme’s catalytic triad . This binding inhibits the protease’s activity, preventing the cleavage of the HCV polyprotein into functional viral proteins . Additionally, Sovaprevir’s interaction with the NS4A cofactor enhances its inhibitory effect by stabilizing the protease-inhibitor complex . This dual mechanism of action ensures a robust inhibition of viral replication.

Temporal Effects in Laboratory Settings

In laboratory settings, Sovaprevir has demonstrated stability over extended periods, maintaining its inhibitory activity against the NS3/4A protease . Studies have shown that Sovaprevir remains effective in inhibiting viral replication over time, with minimal degradation observed in vitro . Long-term exposure to Sovaprevir in cell culture models has resulted in sustained reductions in viral load and restoration of normal cellular functions .

Dosage Effects in Animal Models

In animal models, the effects of Sovaprevir vary with different dosages. At therapeutic doses, Sovaprevir effectively reduces viral load and improves liver function without significant adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing dosage regimens to maximize efficacy while minimizing toxicity.

Metabolic Pathways

Sovaprevir is primarily metabolized in the liver, where it undergoes biotransformation by cytochrome P450 enzymes, particularly CYP3A4 . The metabolites of Sovaprevir are then excreted via the biliary route . The drug’s metabolism can influence its pharmacokinetics and efficacy, as variations in enzyme activity may affect the concentration of active drug in the bloodstream .

Transport and Distribution

Within cells, Sovaprevir is transported and distributed to the endoplasmic reticulum, where the NS3/4A protease is localized . The drug’s distribution is facilitated by its interaction with cellular transporters and binding proteins that direct it to the site of action . This targeted distribution ensures that Sovaprevir effectively inhibits the viral protease within infected cells.

Subcellular Localization

Sovaprevir predominantly localizes to the endoplasmic reticulum, where it exerts its inhibitory effects on the NS3/4A protease . The compound’s subcellular localization is mediated by targeting signals and post-translational modifications that direct it to the appropriate cellular compartment . This precise localization is crucial for the drug’s efficacy in inhibiting viral replication.

準備方法

The synthesis of Sovaprevir involves multiple steps, including the formation of intermediates and the final product. The synthetic route typically includes the following steps:

Formation of the cyclopropylsulfonyl carbamoyl intermediate: This step involves the reaction of cyclopropylamine with sulfonyl chloride under controlled conditions.

Vinylcyclopropyl intermediate: The cyclopropylsulfonyl carbamoyl intermediate is then reacted with vinylcyclopropane to form the vinylcyclopropyl intermediate.

Coupling with quinoline derivative: The vinylcyclopropyl intermediate is coupled with a quinoline derivative to form the final product, Sovaprevir.

Industrial production methods for Sovaprevir involve optimizing these synthetic routes to ensure high yield and purity. The process includes rigorous quality control measures to meet regulatory standards .

化学反応の分析

ソバプレビルは、次のようなさまざまな化学反応を起こします。

酸化: ソバプレビルは酸化反応を起こす可能性があり、通常、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用します。

還元: ソバプレビルの還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

これらの反応で使用される一般的な試薬と条件には、有機溶媒、触媒、および制御された温度と圧力の設定が含まれます。 これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります 。

4. 科学研究への応用

ソバプレビルは、次のようないくつかの科学研究への応用があります。

化学: ソバプレビルは、プロテアーゼ阻害剤とその作用機序に関する研究のモデル化合物として使用されます。

生物学: 生物学研究では、ソバプレビルはC型肝炎ウイルスの複製メカニズムと、ウイルス複製におけるNS3/4Aプロテアーゼの役割を研究するために使用されます。

医学: ソバプレビルは、特に1型C型肝炎ウイルスに感染した患者における慢性C型肝炎感染の治療の可能性について調査されています。

類似化合物との比較

Sovaprevir is part of a class of drugs known as NS3/4A protease inhibitors. Similar compounds in this class include:

- Telaprevir

- Boceprevir

- Simeprevir

- Paritaprevir

- Grazoprevir

Compared to these compounds, Sovaprevir has shown unique properties in terms of its binding affinity and specificity for the NS3/4A protease. Its fast track status and promising clinical trial results highlight its potential as a leading antiviral agent .

生物活性

Sovaprevir, also known as ACH-1625, is an investigational drug developed by Achillion Pharmaceuticals for the treatment of hepatitis C virus (HCV) infection. It functions as a potent inhibitor of the NS3/4A protease, a crucial enzyme in the HCV lifecycle that is responsible for cleaving the viral polyprotein into functional proteins necessary for viral replication. This article delves into the biological activity of sovaprevir, highlighting its mechanism of action, clinical efficacy, safety profile, and relevant case studies.

Sovaprevir targets the NS3/4A protease complex, which is essential for HCV replication. The NS3 protein possesses serine protease activity and is stabilized by its cofactor NS4A. By inhibiting this protease, sovaprevir prevents the processing of the HCV polyprotein, thereby blocking viral replication and assembly.

Key Features of NS3/4A Protease Inhibition:

- Inhibition of Viral Replication : By disrupting polyprotein processing, it halts the production of mature viral proteins.

- Selectivity : The mechanism exploits the unique features of the HCV protease, minimizing effects on human proteases.

Clinical Efficacy

Sovaprevir has been evaluated in several clinical trials to assess its antiviral efficacy against HCV. Notably, it has shown promising results in achieving sustained virologic response (SVR), a key indicator of treatment success.

Clinical Trial Outcomes

- Phase 2 Studies : In trials involving treatment-naive patients with HCV genotype 1, sovaprevir demonstrated SVR rates ranging from 85% to 100% after 12 weeks of treatment .

- Safety Profile : Approximately 550 subjects have participated in trials with sovaprevir, which was generally well tolerated at a dose of 200 mg once daily. However, elevated liver enzymes were noted in some participants during early trials .

Summary of Efficacy Data

| Study Phase | Patient Population | Treatment Duration | SVR Rate (%) |

|---|---|---|---|

| Phase 2 | Treatment-naive Genotype 1 | 12 weeks | 85-100 |

| Phase 1 | Healthy Volunteers | Single dose | Not applicable |

| Phase 2 | Previous Treatment Failure | Varies | Data pending |

Safety and Tolerability

The safety profile of sovaprevir has been a focal point in its clinical evaluation. While it has shown efficacy, concerns regarding liver enzyme elevations have led to regulatory scrutiny.

Adverse Events

- Elevated Liver Enzymes : Initial studies reported increased liver enzymes in some patients, prompting a clinical hold by the FDA until further safety analyses were conducted .

- General Tolerability : Overall, sovaprevir was deemed well tolerated among trial participants, with manageable side effects reported .

Case Studies

Several case studies have highlighted both the efficacy and challenges associated with sovaprevir:

- Case Study on Elevated Liver Enzymes :

- Longitudinal Study on SVR Rates :

- Combination Therapy Trials :

特性

IUPAC Name |

(2S,4R)-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-1-[(2S)-3,3-dimethyl-2-(2-oxo-2-piperidin-1-ylethyl)butanoyl]-4-(7-methoxy-2-phenylquinolin-4-yl)oxypyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H53N5O8S/c1-6-28-25-43(28,41(52)46-57(53,54)31-16-17-31)45-39(50)36-22-30(26-48(36)40(51)33(42(2,3)4)23-38(49)47-19-11-8-12-20-47)56-37-24-34(27-13-9-7-10-14-27)44-35-21-29(55-5)15-18-32(35)37/h6-7,9-10,13-15,18,21,24,28,30-31,33,36H,1,8,11-12,16-17,19-20,22-23,25-26H2,2-5H3,(H,45,50)(H,46,52)/t28-,30-,33-,36+,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFMTUBUVQZIRE-WINRQGAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CC(=O)N1CCCCC1)C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=CC(=NC6=C5C=CC(=C6)OC)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](CC(=O)N1CCCCC1)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=CC(=NC6=C5C=CC(=C6)OC)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H53N5O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00142994 | |

| Record name | Sovaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00142994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

800.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001667-23-7 | |

| Record name | Sovaprevir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001667-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sovaprevir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001667237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sovaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12069 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sovaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00142994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOVAPREVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ND9V3MN6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。